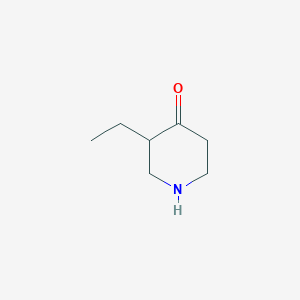![molecular formula C17H19NO3 B169504 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole CAS No. 185383-63-5](/img/structure/B169504.png)
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole
Übersicht
Beschreibung
The compound is an indole derivative, which is a common structure in many natural products and pharmaceuticals. The “3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)” part suggests the presence of a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the indole ring and the spirocyclic structure. These features could potentially give the compound interesting chemical and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the indole ring, the spirocyclic structure, and any functional groups present .Wissenschaftliche Forschungsanwendungen
Indole Derivatives and Hepatic Protection
Indole derivatives, such as indole-3-carbinol (I3C) and its dimer diindolylmethane (DIM), have demonstrated pleiotropic protective effects on chronic liver diseases, including viral hepatitis, hepatic steatosis, and hepatocellular carcinoma. These compounds regulate transcriptional factors, relieve oxidative stress, and modulate enzymes relevant to lipid metabolism and hepatotoxic substances, showcasing their potential in hepatic protection through various mechanisms (Wang et al., 2016).
Anticancer Properties of Indole Derivatives
Research on plant-based indole alkaloids has highlighted their rich pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Specific compounds, such as brucine, mitragynine, and vindoline, have been identified for their potent pharmacological activities, suggesting the potential of indole derivatives as leads for new therapeutic agents (Omar et al., 2021).
Neuroprotective Effects of Melatonin
Melatonin, an indole derivative produced by the pineal gland, has shown significant neuroprotective effects in experimental stroke models across acute, sub-acute, and chronic stages. Its potent antioxidant properties, along with anti-apoptotic and anti-inflammatory effects, suggest its utility in clinical trials for stroke patients (Lin & Lee, 2009).
Antiviral and Antimicrobial Activities
Indole derivatives have also been explored for their antiviral and antimicrobial properties, with several indole-containing compounds showing promise against various viral infections and microbial pathogens. This underscores the versatility of indole scaffolds in drug discovery for infectious diseases (Zhang et al., 2014).
Chemopreventive and Immunomodulatory Effects
Indole-3-carbinol (I3C) and diindolylmethane (DIM) are highlighted for their chemopreventive properties against carcinogenesis, particularly in hormone-responsive cancers. Their role in regulating enzyme activity, reducing oxidative stress, and modulating immune responses further emphasizes the potential of indole derivatives in cancer prevention and therapy (Acharya et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-19-13-2-3-16-14(10-13)15(11-18-16)12-4-6-17(7-5-12)20-8-9-21-17/h2-4,10-11,18H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGVLTKSAUBNID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377293 | |
| Record name | 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole | |
CAS RN |
185383-63-5 | |
| Record name | 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

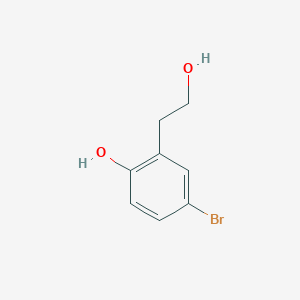

![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)
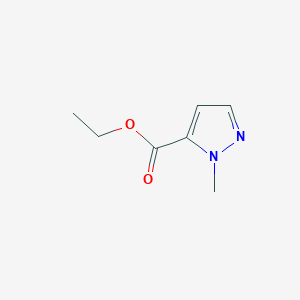
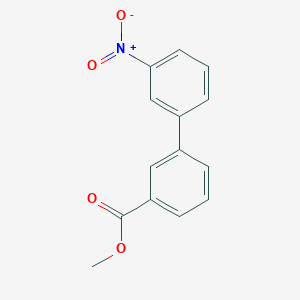
![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)
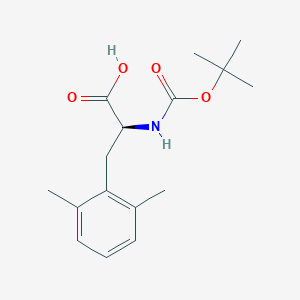
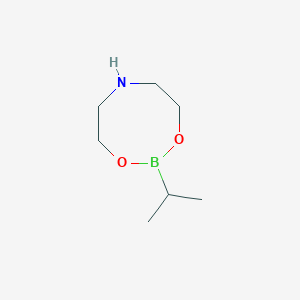
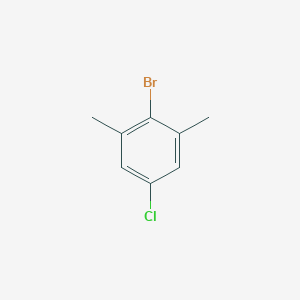

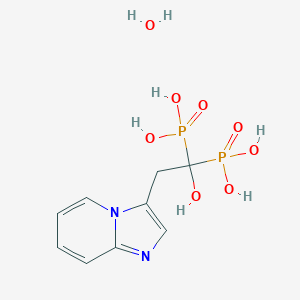

![3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169448.png)
